molecular formula C6H3F2I B1303410 1,3-Difluoro-5-iodobenzene CAS No. 2265-91-0

1,3-Difluoro-5-iodobenzene

Cat. No.: B1303410
CAS No.: 2265-91-0
M. Wt: 239.99 g/mol
InChI Key: QQCFOQNFPIAENW-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-iodobenzene: is an organic compound with the molecular formula C6H3F2I . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 3, and another hydrogen atom is replaced by an iodine atom at position 5. This compound is known for its unique chemical properties and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Difluoro-5-iodobenzene can be synthesized through various methods. One common method involves the reaction of 3,5-difluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with potassium iodide to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of fluorinating agents and iodinating agents under controlled conditions. The process typically includes steps such as halogen exchange reactions and catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

1,3-Difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of difluorobenzene.

Scientific Research Applications

Pharmaceutical Development

1,3-Difluoro-5-iodobenzene plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity. Notably, it has been utilized in the creation of anti-cancer agents and other therapeutic drugs.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit potent activity against cancer cells. For instance, studies have shown that modifications to this compound can lead to increased efficacy in targeting specific cancer pathways, thereby enhancing therapeutic outcomes .

Material Science

In material science, this compound is employed in the production of advanced materials such as polymers and coatings. The fluorinated and iodinated properties of this compound contribute to improved durability and chemical resistance.

Researchers utilize this compound in organic synthesis to create complex molecules, particularly in agrochemicals and fine chemicals. Its reactivity allows for various functional group transformations.

Example Reaction

One notable reaction involving this compound is its use in cross-coupling reactions to form biaryl compounds, which are essential in many organic syntheses .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable standard for calibrating instruments and validating analytical procedures. Its consistent properties ensure accurate measurements in laboratory settings.

Application Example

It is often used as an internal standard in gas chromatography (GC) and liquid chromatography (LC) methods to improve the reliability of quantitative analyses .

Fluorine Chemistry

The compound is significant in fluorine chemistry research where it aids in exploring new fluorinated compounds with potential applications in pharmaceuticals and materials science. The incorporation of fluorine can enhance selectivity and stability compared to non-fluorinated analogs.

Research Insights

Studies have indicated that fluorinated compounds derived from this compound demonstrate unique properties that can be leveraged for specific applications in drug design and development .

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-iodobenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The presence of fluorine atoms increases the electron density on the benzene ring, making it more reactive towards electrophiles. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness:

1,3-Difluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination makes it highly valuable in various synthetic applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Biological Activity

1,3-Difluoro-5-iodobenzene (DFIB) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis, applications, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 2265-91-0
Molecular Formula C₆H₃F₂I
Molecular Weight 239.99 g/mol
Boiling Point 173-174 °C
Flash Point 82 °C

The compound features two fluorine atoms and one iodine atom on a benzene ring, contributing to its unique reactivity and lipophilicity, which are crucial for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been utilized as an intermediate in synthesizing compounds with enhanced efficacy against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that derivatives of DFIB showed significant inhibition of bacterial growth when tested against Mycobacterium tuberculosis .

Cancer Therapeutics

DFIB is recognized for its role in the development of anti-cancer agents. Its structural properties enable it to act as a key intermediate in synthesizing various pharmaceuticals targeting cancer cells. The incorporation of halogen atoms like iodine can enhance the biological activity of the resulting compounds by improving their binding affinity to biological targets .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have shown that DFIB derivatives can inhibit enzymes that are crucial for the survival of certain cancer cells, thereby providing a pathway for developing novel therapeutic agents .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Agents :
    • A series of studies synthesized DFIB derivatives and evaluated their antimicrobial properties against M. tuberculosis. The results indicated a correlation between the structural modifications of DFIB and increased antimicrobial efficacy.
    • The study utilized various spectroscopic methods to confirm the structure and purity of synthesized compounds, with promising results indicating potential for further development into drugs .
  • Development of Anti-Cancer Compounds :
    • DFIB was used as a starting material in the synthesis of several fluorinated compounds aimed at targeting cancer cells. The synthesized compounds were tested for cytotoxicity against different cancer cell lines, showing notable activity compared to standard treatments.
    • The research highlighted how fluorination affects the pharmacokinetic properties of drugs, enhancing their therapeutic index .

Applications in Research

This compound serves multiple roles in scientific research:

  • Pharmaceutical Development : As an intermediate in synthesizing anti-cancer agents and other therapeutic drugs.
  • Material Science : Utilized in creating advanced materials with enhanced durability and chemical resistance due to its unique properties.
  • Organic Synthesis : Employed in synthesizing complex molecules within agrochemicals and fine chemicals industries.
  • Analytical Chemistry : Acts as a standard for calibrating instruments and validating analytical methods .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,3-difluoro-5-iodobenzene, and what are their key experimental considerations?

Methodological Answer: The compound is typically synthesized via bromine-magnesium exchange from bromodifluorobenzene precursors, followed by iodination. For example, bromine-magnesium exchange using magnesium in THF at low temperatures (–75°C) generates a reactive intermediate that reacts with iodine to yield the product . Alternatively, cobalt-catalyzed Diels-Alder reactions with alkynylsilanes and 1,3-dienes produce dihydroaromatic intermediates, which undergo oxidation/iodination using tert-butyl hydroperoxide (TBHP), ZnI₂, and K₂CO₃ to form iodobenzene derivatives . Key considerations include controlling reaction temperatures to prevent premature iodination and ensuring anhydrous conditions to avoid side reactions.

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Gas Chromatography (GC): Compare retention times against a pure standard (reported boiling point: 173–174°C) .
  • NMR Spectroscopy: Confirm substituent positions via ¹⁹F NMR (split patterns due to meta-fluorine coupling) and ¹H NMR (aromatic proton shifts at δ 6.8–7.2 ppm) .
  • Mass Spectrometry: Verify molecular ion peaks at m/z 239.99 (C₆H₃F₂I) .
  • Density Measurement: Cross-check with reported density (1.5540 g/cm³ at 20°C) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent photodegradation and moisture absorption .
  • Safety Gear: Use nitrile gloves, lab coats, and safety goggles (H315/H319/H335 hazard codes indicate skin/eye irritation and respiratory sensitization) .
  • Ventilation: Perform reactions in fume hoods with local exhaust to mitigate vapor exposure (flash point: 82°C) .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in ortholithiation reactions involving this compound?

Methodological Answer: The iodine atom acts as a directing group , favoring lithiation at the para position relative to fluorine. For example, treatment with LDA (lithium diisopropylamide) in THF at –78°C generates a lithiated intermediate at C4, which can react with electrophiles (e.g., trimethylsilyl chloride) to yield polysubstituted derivatives. Competitive pathways may arise from steric hindrance between fluorine and iodine; computational modeling (DFT) is recommended to predict reactivity .

Q. What methodologies are used to study the metabolic stability and blood-brain barrier (BBB) penetration of this compound-derived nucleosides?

Methodological Answer:

  • In Vitro Metabolism: Incubate derivatives (e.g., 5-IDFPdR) with liver microsomes and analyze metabolites via LC-MS/MS to assess deiodination rates .
  • BBB Permeability: Use a parallel artificial membrane permeability assay (PAMPA) or MDCK cell monolayers to measure logP values (reported logP for 5-IDFPdR: 1.8, indicating moderate BBB penetration) .
  • Stability Assays: Monitor resistance to phosphorylase degradation by comparing half-lives with 5-iodo-2′-deoxyuridine controls .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR, IR, and HRMS data. For example, unexpected ¹H NMR splitting may indicate impurities—repeat purification via column chromatography (silica gel, hexane/EtOAc) .
  • Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping signals in crowded spectral regions.
  • Collaborative Analysis: Submit samples to specialized facilities for advanced techniques (e.g., X-ray crystallography or 2D NMR) .

Properties

IUPAC Name

1,3-difluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFOQNFPIAENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380818
Record name 1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-91-0
Record name 1,3-Difluoro-5-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-difluoro-5-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Difluoro-5-iodobenzene
1,3-Difluoro-5-iodobenzene
1,3-Difluoro-5-iodobenzene
1,3-Difluoro-5-iodobenzene

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